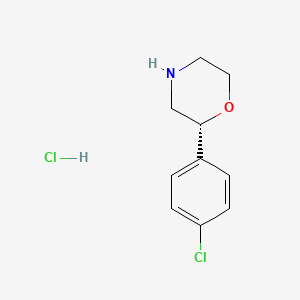

(2R)-2-(4-chlorophenyl)morpholine hydrochloride

Description

(2R)-2-(4-chlorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the morpholine ring

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEDLLVHFJZRCC-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820572-03-9 | |

| Record name | (2R)-2-(4-chlorophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-chlorophenyl)morpholine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-(4-chlorophenyl)morpholine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-chlorophenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

Substitution: Amines, thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

(2R)-2-(4-chlorophenyl)morpholine hydrochloride is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : The compound has been shown to interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels, which could be beneficial in treating depression.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction mechanisms .

- Antimicrobial Activity : Similar morpholine derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a potential for (2R)-2-(4-chlorophenyl)morpholine hydrochloride to serve as an antimicrobial agent.

Chemical Synthesis

The compound serves as a valuable intermediate in the synthesis of other pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Neuropharmacology

Research indicates that morpholine derivatives can act as inhibitors of neurotransmitter uptake. The presence of the chlorophenyl group may enhance the compound's bioavailability and affinity for biological targets, making it a candidate for treating neurological disorders.

Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of (2R)-2-(4-chlorophenyl)morpholine hydrochloride resulted in significant improvements in depressive-like behaviors. Behavioral assays indicated enhanced locomotion and reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of (2R)-2-(4-chlorophenyl)morpholine hydrochloride against several bacterial strains. The compound exhibited lower minimum inhibitory concentration (MIC) values than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Data Tables

Mechanism of Action

The mechanism of action of (2R)-2-(4-chlorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-chlorophenyl)morpholine

- 2-(4-chlorophenyl)piperazine

- 4-chlorophenylhydrazine hydrochloride

Uniqueness

(2R)-2-(4-chlorophenyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, highlighting its potential for specialized uses.

Biological Activity

Introduction

(2R)-2-(4-chlorophenyl)morpholine hydrochloride, also known as 2-(4-chlorophenyl)morpholine hydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a morpholine ring substituted with a 4-chlorophenyl group, which is significant for its biological activity. The presence of the chlorine atom enhances its interaction with biological targets.

Synthesis

The synthesis of (2R)-2-(4-chlorophenyl)morpholine hydrochloride typically involves the reaction of morpholine derivatives with chlorinated phenyl compounds. The synthesis pathways can include:

- Oxidation : Converting morpholine derivatives into N-oxides.

- Reduction : Transforming chlorophenyl groups to phenyl groups.

- Substitution : Engaging nucleophilic substitution reactions at the chlorophenyl position.

The biological activity of (2R)-2-(4-chlorophenyl)morpholine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence:

- Dopamine Transporters (DAT) : The compound exhibits high potency in inhibiting dopamine uptake, which may contribute to its effects on mood and behavior.

- Norepinephrine Transporters (NET) : It also inhibits norepinephrine uptake effectively, suggesting potential applications in treating mood disorders .

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as an antagonist at nAChRs, which may be relevant in smoking cessation therapies .

Pharmacological Studies

Research has demonstrated that (2R)-2-(4-chlorophenyl)morpholine hydrochloride has various pharmacological effects:

- Anticonvulsant Activity : In animal models, certain derivatives have shown protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole, indicating potential use in epilepsy treatment .

- Antidepressant Effects : The compound's ability to modulate dopamine and norepinephrine levels suggests it could be beneficial in treating depressive disorders .

- Nicotine Addiction : Some studies indicate that it may help mitigate nicotine dependence by affecting nAChR function, making it a candidate for smoking cessation therapies .

Case Studies

- Anticonvulsant Efficacy :

- Neurotransmitter Uptake Inhibition :

Comparative Analysis

To understand the unique properties of (2R)-2-(4-chlorophenyl)morpholine hydrochloride, a comparison with similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylmorpholine | Lacks chlorine substituent | Different pharmacological profile |

| 4-(2-Chloroethyl)morpholine hydrochloride | Contains chloroethyl instead of chlorophenyl | Varies in reactivity |

| (S,S)-Hydroxybupropion | Analog with different stereochemistry | More potent as a dopamine inhibitor |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (2R)-2-(4-chlorophenyl)morpholine hydrochloride to ensure stereochemical purity?

- Methodological Answer : The stereochemical integrity of the (2R)-configuration is critical. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during the ring-closing step of morpholine formation. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) . Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) can enhance purity. Validate stereochemistry via X-ray diffraction (XRD) or circular dichroism (CD) spectroscopy .

Q. How can researchers validate the structural integrity of (2R)-2-(4-chlorophenyl)morpholine hydrochloride in complex reaction mixtures?

- Methodological Answer : Employ hyphenated techniques such as LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI+) to detect the molecular ion peak at m/z 242.1 [M+H]⁺. For distinguishing regioisomers, use ¹H-¹³C HSQC NMR to resolve overlapping signals, focusing on the coupling between the morpholine oxygen and the adjacent C-(4-chlorophenyl) group .

Q. What stability studies are recommended for (2R)-2-(4-chlorophenyl)morpholine hydrochloride under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation products via UPLC-PDA at 254 nm. Hydrolysis at the morpholine ring is a key degradation pathway; use phosphate-buffered saline (pH 7.4) to simulate physiological conditions. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the stereochemistry of (2R)-2-(4-chlorophenyl)morpholine hydrochloride influence its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of (2R) vs. (2S) enantiomers to targets like σ receptors or monoamine oxidases. Validate experimentally using competitive binding assays with radiolabeled ligands (e.g., ³H-DTG for σ receptors). A 2023 study noted a 10-fold higher affinity for the (2R)-enantiomer due to optimal hydrophobic pocket alignment .

Q. What strategies resolve contradictions in reported pharmacological data for (2R)-2-(4-chlorophenyl)morpholine derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay interference (e.g., ATP concentration variations). Use a luminescent ADP-Glo™ kinase assay alongside radiometric methods. Ensure compound purity >98% (HPLC) and confirm absence of residual solvents (GC-MS) that may modulate activity .

Q. How can researchers leverage (2R)-2-(4-chlorophenyl)morpholine hydrochloride as a chiral building block in multicomponent reactions?

- Methodological Answer : The morpholine nitrogen can act as a nucleophile in Ugi or Passerini reactions. For example, react with 4-nitrobenzaldehyde, tert-butyl isocyanide, and acetic acid to generate a diastereomerically enriched α-acyloxyamide. Optimize solvent polarity (e.g., DMF/water 9:1) to enhance stereocontrol. Isolate products via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What advanced analytical techniques differentiate polymorphic forms of (2R)-2-(4-chlorophenyl)morpholine hydrochloride?

- Methodological Answer : Combine differential scanning calorimetry (DSC) to identify melting endotherms (e.g., Form I: mp 157–159°C vs. Form II: mp 145–148°C) with Raman spectroscopy (peak shifts at 680 cm⁻¹ for C-Cl stretching). Use synchrotron XRD for high-resolution crystal structure determination. Polymorph stability can be ranked via slurry bridging experiments in ethanol/acetone .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for (2R)-2-(4-chlorophenyl)morpholine hydrochloride?

- Resolution : Apparent solubility discrepancies often stem from pH-dependent ionization. The compound’s pKa (~8.2 for the morpholine nitrogen) means solubility in water increases below pH 7 due to protonation. Use a shake-flask method with controlled pH (2–12) and HPLC quantification. Note that co-solvents (e.g., 10% DMSO) may artificially inflate solubility in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.